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Compound of Interest

Compound Name: 4-Bromo-2-methoxyaniline

Cat. No.: B048862 Get Quote

This guide provides a detailed spectroscopic comparison of 4-Bromo-2-methoxyaniline and

its derivatives, tailored for researchers, scientists, and professionals in drug development. The

data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-

Visible (UV-Vis), and Mass Spectrometry (MS), offers a comprehensive resource for the

characterization and differentiation of these compounds.

Introduction
4-Bromo-2-methoxyaniline is a key intermediate in the synthesis of various biologically active

molecules. Its derivatives are of significant interest in medicinal chemistry, particularly in the

development of kinase inhibitors. This guide presents a comparative analysis of the

spectroscopic properties of 4-Bromo-2-methoxyaniline, its methylated and acetylated

derivatives, providing the foundational data necessary for their unambiguous identification and

for understanding their structural nuances.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 4-Bromo-2-methoxyaniline
and its derivatives. The data for the N-acetyl and N-methyl derivatives are included for

comparative purposes, highlighting the spectral shifts upon functional group modification at the

amine.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound
Aromatic
Protons

Methoxy
Protons (-
OCH₃)

Amine/Ami
de Proton (-
NH/NH₂)

Methyl
Protons (-
CH₃)

Acetyl
Protons (-
COCH₃)

4-Bromo-2-

methoxyanilin

e

6.83 (d, 1H),

6.75 (dd, 1H),

6.68 (d, 1H)

3.85 (s, 3H) 4.09 (s, 2H) - -

4-Bromo-2-

methylaniline

7.15 (d, 1H),

6.95 (dd, 1H),

6.60 (d, 1H)

- 3.65 (s, 2H) 2.15 (s, 3H) -

N-acetyl-4-

bromo-2-

methoxyanilin

e

~8.1 (d, 1H),

~7.0 (dd, 1H),

~6.9 (d, 1H)

~3.9 (s, 3H) ~8.5 (s, 1H) - ~2.2 (s, 3H)

N-methyl-4-

bromo-2-

methoxyanilin

e

~6.8 (m, 3H) ~3.8 (s, 3H) ~4.5 (s, 1H) ~2.8 (s, 3H) -

Note: Chemical shifts for N-acetyl and N-methyl derivatives are estimated based on typical

acylation and alkylation effects on aniline derivatives and may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
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Com
poun
d

C-1
(C-
NH₂)

C-2
(C-
OCH
₃/CH₃
)

C-3
C-4
(C-
Br)

C-5 C-6

Meth
oxy
Carb
on

Meth
yl
Carb
on

Acet
yl
Carb
onyl

Acet
yl
Meth
yl

4-

Brom

o-2-

meth

oxyan

iline

~145.

8

~147.

2

~112.

0

~112.

5

~124.

0

~115.

8
~55.6 - - -

4-

Brom

o-2-

methy

lanilin

e

143.8 122.9 132.5 110.1 129.8 115.6 - 17.2 - -

N-

acetyl

-4-

brom

o-2-

meth

oxyan

iline

~138.

0

~148.

5

~113.

0

~115.

0

~125.

0

~120.

0
~56.0 -

~168.

0
~24.0

N-

methy

l-4-

brom

o-2-

meth

oxyan

iline

~147.

0

~148.

0

~111.

5

~111.

0

~122.

0

~110.

0
~55.5 ~30.5 - -
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Note: Chemical shifts for 4-Bromo-2-methoxyaniline and its N-substituted derivatives are

estimated based on data from analogous compounds and substituent effects.

Table 3: IR Spectroscopic Data (Key Absorptions in cm⁻¹)

Compo
und

N-H
Stretchi
ng

C-H
(Aromat
ic)
Stretchi
ng

C-H
(Aliphati
c)
Stretchi
ng

C=O
Stretchi
ng

C-O
(Aryl
Ether)
Stretchi
ng

C-N
Stretchi
ng

C-Br
Stretchi
ng

4-Bromo-

2-

methoxy

aniline

3430,

3350
3050

2950,

2835
-

1220,

1030
1320 650

4-Bromo-

2-

methylani

line

3420,

3340
3040

2920,

2850
- - 1310 660

N-acetyl-

4-bromo-

2-

methoxy

aniline

3280 3060
2960,

2840
1665

1225,

1035
1300 655

N-

methyl-4-

bromo-2-

methoxy

aniline

3400 3055
2940,

2830
-

1222,

1032
1315 652

Table 4: UV-Vis and Mass Spectrometric Data
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Compound
λmax (nm) in
Ethanol

Molecular Ion [M]⁺
(m/z)

Key Fragmentation
Peaks (m/z)

4-Bromo-2-

methoxyaniline
~290, ~240 201/203 186/188, 158/160, 107

4-Bromo-2-

methylaniline
~295, ~245 185/187 170/172, 106

N-acetyl-4-bromo-2-

methoxyaniline
~285, ~250 243/245

201/203, 186/188,

158/160

N-methyl-4-bromo-2-

methoxyaniline
~292, ~242 215/217 200/202, 186/188, 121

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker Avance 400 MHz spectrometer or equivalent.

Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.7 mL of

deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS)

was used as an internal standard (0 ppm).

¹H NMR Parameters: A standard proton pulse program was used with a spectral width of 16

ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were

typically co-added.

¹³C NMR Parameters: A proton-decoupled carbon pulse program was used with a spectral

width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds.

1024 scans were typically co-added.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped

with an attenuated total reflectance (ATR) accessory.
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Sample Preparation: A small amount of the solid sample was placed directly onto the ATR

crystal.

Parameters: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. 16 scans were co-added and averaged. A background spectrum of the clean ATR

crystal was recorded prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: An Agilent 7890B GC system coupled to a 5977A mass selective detector or

equivalent.

Column: A HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

GC Conditions: The injector temperature was set to 250°C. The oven temperature was

programmed to start at 100°C for 2 minutes, then ramped to 280°C at a rate of 10°C/min and

held for 5 minutes. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.

MS Conditions: The mass spectrometer was operated in electron ionization (EI) mode at 70

eV. The ion source temperature was 230°C and the quadrupole temperature was 150°C.

Data was acquired in full scan mode over a mass range of 40-500 amu.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Instrumentation: A Shimadzu UV-1800 spectrophotometer or equivalent.

Sample Preparation: A stock solution of the compound was prepared in absolute ethanol.

Serial dilutions were made to obtain concentrations suitable for absorbance measurements

(typically in the range of 10⁻⁴ to 10⁻⁵ M).

Parameters: The UV-Vis spectrum was recorded from 200 to 400 nm using a 1 cm path

length quartz cuvette. Absolute ethanol was used as the blank. The wavelengths of

maximum absorbance (λmax) were determined from the resulting spectrum.

Signaling Pathway and Experimental Workflow
Visualization
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Derivatives of 4-Bromo-2-methoxyaniline have been utilized as key building blocks in the

synthesis of potent enzyme inhibitors, particularly targeting protein kinases which are crucial in

cellular signaling pathways. For instance, it is a reagent in the synthesis of anaplastic

lymphoma kinase (ALK) inhibitors, which are important in cancer therapy.[1]

Synthesis of Kinase Inhibitor
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Caption: Role of 4-Bromo-2-methoxyaniline in Kinase Inhibition.

The following diagram illustrates a typical experimental workflow for the spectroscopic

characterization of a newly synthesized derivative of 4-Bromo-2-methoxyaniline.
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Caption: Spectroscopic Characterization Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 4-Bromo-2-methoxyaniline, 98%, Thermo Scientific Chemicals 5 g | Buy Online
[thermofisher.com]

To cite this document: BenchChem. [A Comparative Spectroscopic Guide to 4-Bromo-2-
methoxyaniline and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b048862#spectroscopic-comparison-of-4-bromo-2-
methoxyaniline-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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